MC3482
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Overview
Description
MC3482 is a specific inhibitor of sirtuin 5 (SIRT5), a member of the sirtuin family of proteins that play a crucial role in regulating cellular processes such as aging, transcription, and apoptosis. Sirtuin 5 is known for its role in desuccinylation, demalonylation, and deglutarylation of target proteins, which are important for cellular metabolism and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC3482 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
MC3482 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of this compound that retain the core structure of the compound .
Scientific Research Applications
MC3482 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of sirtuin 5 in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of sirtuin 5 and its impact on cellular processes such as autophagy and mitophagy.
Medicine: Investigated for its potential therapeutic effects in conditions such as neuroinflammation, ischemic stroke, and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin 5 .
Mechanism of Action
MC3482 exerts its effects by specifically inhibiting the activity of sirtuin 5. The compound binds to the active site of sirtuin 5, preventing it from catalyzing the desuccinylation, demalonylation, and deglutarylation of target proteins. This inhibition leads to an increase in the levels of succinylated, malonylated, and glutarylated proteins, which can affect various cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Sirtuin 5 Inhibitor 6
- Sirtuin 5 Inhibitor 7
- Sirtuin 5 Inhibitor 8
- Sirtuin 5 Inhibitor 9
Uniqueness of MC3482
This compound is unique in its high specificity and potency as a sirtuin 5 inhibitor. Unlike other similar compounds, this compound does not affect the intracellular expression levels of sirtuin 5, making it a valuable tool for studying the specific functions of sirtuin 5 without off-target effects .
Biological Activity
MC3482 is a selective inhibitor of Sirtuin 5 (SIRT5), a member of the sirtuin family of proteins that play critical roles in cellular regulation, including metabolism, apoptosis, and autophagy. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular processes, and relevant research findings.
This compound specifically inhibits SIRT5 by preventing its desuccinylation activity, which is crucial for regulating various metabolic pathways. SIRT5 primarily localizes to mitochondria and is involved in the modulation of mitochondrial function through post-translational modifications of key metabolic enzymes.
- Inhibition Specificity : Research indicates that this compound effectively inhibits SIRT5 at a concentration of 50 µM, achieving approximately 42% inhibition without significantly affecting the activity of other sirtuins such as SIRT1 and SIRT3 . This specificity is vital for studying the role of SIRT5 without confounding effects from other sirtuins.
2.1 Autophagy and Mitophagy
This compound has been shown to influence autophagy and mitophagy, processes essential for cellular homeostasis and mitochondrial quality control.
- Autophagy Induction : In studies involving MDA-MB-231 and C2C12 cell lines, treatment with this compound led to increased markers of autophagy (e.g., MAP1LC3B) and mitophagy (e.g., BNIP3) under conditions that induce ammonia production . The inhibition of SIRT5 resulted in elevated succinylation levels of glutaminase, a key enzyme in glutamine metabolism, which subsequently affected autophagic flux.
2.2 Impact on Mitochondrial Function
The inhibition of SIRT5 by this compound has been linked to improvements in mitochondrial function. For instance, studies have demonstrated that this compound can restore mitochondrial energy homeostasis in cells experiencing stress conditions .
- Mitochondrial Protection : By inhibiting desuccinylation processes mediated by SIRT5, this compound helps protect against mitochondrial dysfunction and apoptosis, particularly in neuronal cells exposed to subarachnoid hemorrhage .
3.1 Study on Bovine Mammary Epithelial Cells
A study explored the effects of this compound on bovine mammary epithelial cells under ammonia-induced stress conditions. The findings revealed that:
- Cells treated with this compound exhibited altered autophagic responses and apoptosis rates compared to control groups . The involvement of the PI3K/Akt/mTOR signaling pathway was highlighted as a significant mechanism through which SIRT5 regulates these processes.
3.2 Cancer Cell Lines
In pancreatic ductal adenocarcinoma (PDAC) models, this compound demonstrated selective activation of SIRT5 over other sirtuins, leading to reduced cell viability in tumor cells . This suggests potential therapeutic applications for this compound in cancer treatment by targeting metabolic pathways regulated by SIRT5.
4. Summary Table of Findings
5. Conclusion
This compound serves as a potent tool for investigating the biological functions of SIRT5, particularly in relation to autophagy, mitochondrial function, and cancer biology. Its selective inhibition allows researchers to delineate the specific roles of SIRT5 in various cellular contexts, paving the way for potential therapeutic strategies targeting metabolic disorders and cancer.
Properties
IUPAC Name |
(2S)-5-[[(5S)-6-anilino-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O8/c38-29(20-19-28(31(40)41)37-33(43)45-23-25-14-6-2-7-15-25)34-21-11-10-18-27(30(39)35-26-16-8-3-9-17-26)36-32(42)44-22-24-12-4-1-5-13-24/h1-9,12-17,27-28H,10-11,18-23H2,(H,34,38)(H,35,39)(H,36,42)(H,37,43)(H,40,41)/t27-,28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYHYVNYRUUOL-NSOVKSMOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.